3-[(2-Fluorophenyl)methoxy]piperidine
Description
Significance of Piperidine (B6355638) Scaffold in Bioactive Compounds
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. nih.gov The nitrogen atom can act as a basic center, allowing for the formation of salts and influencing the compound's pharmacokinetic properties. The piperidine scaffold is a key component in numerous drug classes, including antipsychotics, opioids, and antihistamines, highlighting its versatility and importance in drug design. mdpi.com
Role of Fluorine Substitution in Enhancing Pharmacological Profiles
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity and small atomic size allow it to modulate a compound's lipophilicity, metabolic stability, and binding affinity for its target protein. nih.gov The substitution of hydrogen with fluorine can block sites of metabolism, leading to an extended duration of action. nih.gov Furthermore, the unique electronic properties of the carbon-fluorine bond can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. nih.gov
Overview of 3-[(2-Fluorophenyl)methoxy]piperidine as a Research Target
This compound is a chiral molecule that combines the piperidine scaffold with a fluorinated phenyl ring linked via a methoxy (B1213986) group. This specific arrangement of structural motifs has positioned it as a compound of interest for researchers exploring new therapeutic agents, particularly for central nervous system (CNS) disorders. The presence of the 2-fluorophenyl group is anticipated to enhance its pharmacological properties, while the 3-alkoxy-piperidine core provides a versatile platform for interaction with various biological targets. Research into analogous compounds suggests that this structural class may exhibit affinity for key neurological receptors.
Contextualizing Structural Motifs within Drug Discovery Paradigms
The design of this compound aligns with established drug discovery paradigms that emphasize the optimization of lead compounds through the introduction of specific chemical features. The piperidine core acts as a "privileged scaffold," a structural framework known to bind to multiple biological targets. The strategic placement of the fluorophenylmethoxy group at the 3-position of the piperidine ring is a deliberate modification aimed at enhancing potency, selectivity, and pharmacokinetic properties. This approach of decorating a known scaffold with functionality-enhancing groups is a common and effective strategy in the quest for novel and improved medicines.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHPALXDIDQTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Methodological Advancements
Retrosynthetic Analysis of 3-[(2-Fluorophenyl)methoxy]piperidine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. nsf.gov For this compound, the primary disconnection is at the ether linkage. This bond can be retrosynthetically cleaved to yield two key synthons: a 3-hydroxypiperidine (B146073) synthon and a (2-fluorophenyl)methyl synthon.
This leads to two primary synthetic precursors:
3-Hydroxypiperidine : A cyclic amino alcohol that forms the core of the target molecule.
2-Fluorobenzyl halide (or another suitable electrophile) : The source of the (2-fluorophenyl)methoxy moiety.
The forward synthesis would then involve the coupling of these two fragments. The logic of this approach lies in the reliability of ether formation reactions, a cornerstone of organic synthesis. masterorganicchemistry.comyoutube.com
Synthesis of the Piperidine (B6355638) Core and Functionalization Strategies
The piperidine ring is a prevalent scaffold in natural products and pharmaceuticals. nih.govacs.org Its synthesis and functionalization are therefore well-explored areas of organic chemistry. nih.gov
The formation of the piperidine ring can be achieved through various cyclization strategies. researchgate.netorganic-chemistry.org One common method involves the N-heterocyclization of primary amines with diols, often catalyzed by transition metal complexes like those of iridium. organic-chemistry.org Another approach is the reduction of pyridine (B92270) derivatives. For instance, 3-hydroxypyridine (B118123) can be hydrogenated to 3-hydroxypiperidine. google.com This reaction is often carried out under pressure with a rhodium on carbon (Rh/C) catalyst. google.com
More recent advancements include radical-mediated cyclizations. For example, the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst can produce piperidines in good yields. nih.gov
Table 1: Comparison of Selected Piperidine Ring Formation Methods
| Method | Starting Materials | Catalyst/Reagents | Key Features |
| Hydrogenation | 3-Hydroxypyridine | H₂, 5% Rh/C | High yield, suitable for large-scale synthesis. google.com |
| N-Heterocyclization | Primary amine, Diol | Cp*Ir complex | Good to excellent yields for various cyclic amines. organic-chemistry.org |
| Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | Effective for producing various piperidines. nih.gov |
This table is based on data from various sources and is intended for comparative purposes.
Controlling the stereochemistry of the piperidine ring is crucial, as different stereoisomers can exhibit vastly different biological activities. nih.gov Several methods have been developed for the stereoselective synthesis of 3-substituted piperidines.
One approach involves the use of chiral auxiliaries. For instance, N-galactosylated 2-pyridone can undergo nucleophilic addition with high regio- and stereoselectivity. researchgate.net Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine and arylboronic acids, which provides access to enantioenriched 3-substituted tetrahydropyridines that can be further reduced to piperidines. nih.govacs.org This method has been successfully applied to the synthesis of clinically used drugs. nih.gov
Facile syntheses of enantiopure cis- and trans-3-hydroxypiperidine derivatives have also been reported, featuring a Rh-catalyzed cyclohydrocarbonylation. acs.org Biocatalytic methods, such as the use of a thermostable aldo-keto reductase for the bioreduction of a precursor, offer an efficient route to specific enantiomers like (S)-N-Boc-3-hydroxylpiperidine.
Introduction of the (2-Fluorophenyl)methoxy Moiety
The final key step in the synthesis of this compound is the formation of the ether linkage between the 3-hydroxypiperidine core and the 2-fluorobenzyl group.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org In the context of synthesizing our target molecule, 3-hydroxypiperidine would be deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide would then react with a 2-fluorobenzyl halide. masterorganicchemistry.comyoutube.com
The choice of solvent is critical, with polar aprotic solvents like DMF or DMSO often being preferred to enhance the nucleophilicity of the alkoxide. numberanalytics.com
Modern cross-coupling reactions offer alternative and sometimes more efficient routes to benzyl (B1604629) ethers. chemrxiv.org Copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols has emerged as a powerful method. chemrxiv.org While this specific reaction might not be directly applicable to the final step in this synthesis, it highlights the ongoing development in C-O bond formation.
More relevant are iron-catalyzed coupling reactions between benzyl halides and alcohols. nih.gov These methods can proceed without the need for a strong base, which can be advantageous when working with sensitive substrates. The reaction likely proceeds through the formation of a carbocation intermediate from the benzyl halide, which is then trapped by the alcohol. nih.gov
Table 2: Comparison of Etherification Methods
| Method | Key Reagents | Mechanism | Advantages |
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | SN2 | Broad scope, reliable. masterorganicchemistry.comwikipedia.org |
| Copper-Catalyzed Coupling | Benzyl Alcohol, Thiol, Cu(OTf)₂ | Lewis-acid-mediated SN1-type | Mild conditions, good functional group tolerance. nih.gov |
| Iron-Catalyzed Coupling | Benzyl Halide, Disulfide, Iron Catalyst | Cross-electrophile coupling | No exogenous base required, broad scope. nih.gov |
This table is based on data from various sources and is intended for comparative purposes.
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following the initial synthesis of this compound, which is typically achieved via a Williamson ether synthesis by reacting a salt of 3-hydroxypiperidine with 2-fluorobenzyl chloride, the crude product contains unreacted starting materials, reagents, and byproducts. Therefore, rigorous purification and subsequent characterization are essential to isolate the target compound with high purity and to confirm its structural identity.
Purification Methods
The purification of this compound, a polar amine, generally involves one or a combination of the following standard laboratory techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.
Column Chromatography: This is the most common method for purifying piperidine derivatives at a laboratory scale. The crude reaction mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. For a compound like this compound, a gradient elution system is often employed, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate, and often a small amount of a tertiary amine (e.g., triethylamine) to prevent the product from streaking on the acidic silica gel.
Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities through liquid-liquid extraction. The crude mixture, dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate, can be washed with an aqueous acidic solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH or K₂CO₃) to deprotonate the amine, and the free base is extracted back into an organic solvent.
Crystallization/Salt Formation: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity, especially on a larger scale. ipb.pt For amine-containing compounds, purification is often facilitated by converting the free base into a crystalline salt (e.g., a hydrochloride or phosphate (B84403) salt), which can be more easily purified by recrystallization than the often-oily free base. beilstein-journals.org The pure salt can then be treated with a base to regenerate the pure free-base form of the compound if required.
| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Applicability |
|---|---|---|---|
| Column Chromatography | Silica Gel; Hexane/Ethyl Acetate/Triethylamine gradient | Separation based on polarity differences between the compound and impurities. | Lab-scale purification; effective for removing closely related impurities. |
| Acid-Base Extraction | Organic Solvent (e.g., CH₂Cl₂) and Aqueous Acid/Base (e.g., HCl/NaOH) | Separation based on the basicity of the piperidine nitrogen. | Work-up and removal of non-basic impurities. |
| Crystallization | Ethanol, Isopropanol (B130326), or Ethyl Acetate/Heptane mixtures | Difference in solubility between the product and impurities at different temperatures. | Large-scale purification; yields high-purity crystalline solid. |
Characterization Techniques
Once purified, the identity and purity of this compound are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. researchgate.net ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR shows the number and types of carbon atoms. For this compound, specific signals would be expected for the protons on the piperidine ring, the methylene (B1212753) bridge, and the fluorophenyl group. Two-dimensional NMR techniques like COSY and HSQC can further confirm the assignments.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. The molecular formula for this compound is C₁₂H₁₆FNO. moldb.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound would include C-H stretching (aliphatic and aromatic), C-O-C stretching for the ether linkage, and C-N stretching for the piperidine amine.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is commonly used to assess the purity of the final compound. The liquid chromatography separates the sample into its components, and the mass spectrometer provides mass information for each, allowing for the quantification of impurities.
| Technique | Information Obtained | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Signals for aromatic protons (fluorophenyl ring), benzylic CH₂, and piperidine ring protons. |
| ¹³C NMR | Carbon skeleton of the molecule. | Distinct signals for the 12 carbon atoms, including those influenced by fluorine and oxygen. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak [M+H]⁺ corresponding to a mass of 210.12 g/mol. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic stretches for C-O (ether), C-N (amine), aromatic C=C, and C-F bonds. |
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning a synthesis from a small laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. The Williamson ether synthesis used to produce this compound is a well-established reaction, but its performance on a large scale is highly dependent on several parameters.
Key Optimization Parameters
Choice of Base and Solvent: The reaction involves the deprotonation of 3-hydroxypiperidine. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. For large-scale synthesis, inorganic bases like K₂CO₃ are often preferred over reactive hydrides like NaH due to safety and cost considerations. The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are common, but for greener and safer processes, alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) might be explored.
Temperature and Reaction Time: These two parameters are interconnected. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts, such as elimination products or impurities from solvent degradation. The optimal temperature is the lowest possible that allows the reaction to proceed to completion within a practical timeframe (e.g., a standard work shift of 8-12 hours). Reaction progress is typically monitored by techniques like HPLC or TLC to determine the point of completion and avoid unnecessarily long reaction times.
Stoichiometry of Reactants: While a 1:1 molar ratio of the deprotonated alcohol to the benzyl halide is theoretically required, in practice, a slight excess of one reactant (often the less expensive or more easily removed one) may be used to drive the reaction to completion. However, using a large excess is wasteful and complicates purification, so the optimal ratio must be determined experimentally.
Impurity Profile Management: On a large scale, even small percentages of impurities can amount to significant quantities. A key impurity in this synthesis could be the N-benzylated product, where the 2-fluorobenzyl group reacts with the piperidine nitrogen instead of the oxygen. This can be minimized by using an N-protected 3-hydroxypiperidine (e.g., Boc-3-hydroxypiperidine) followed by a deprotection step. While adding steps, this often leads to a cleaner product and simpler purification, which is a crucial consideration for scalable synthesis. rsc.org
| Parameter | Condition A (Lab Scale) | Condition B (Optimized/Scale-up) | Rationale for Optimization |
|---|---|---|---|
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Improved safety, lower cost, easier handling. |
| Solvent | Dimethylformamide (DMF) | Acetonitrile or 2-MeTHF | Easier removal, lower boiling point, improved environmental profile. |
| Temperature | Room Temp to 80 °C | 40-60 °C | Minimizes byproduct formation while maintaining a reasonable reaction rate. |
| Purification | Silica Gel Chromatography | Crystallization or Distillation | More economical and efficient for large quantities. |
| Starting Material | 3-Hydroxypiperidine | N-Boc-3-hydroxypiperidine | Prevents N-alkylation side reactions, leading to higher purity and simpler work-up. |
By systematically adjusting these parameters, a synthetic route can be developed that is not only high-yielding but also robust, safe, and economically viable for the large-scale production of this compound.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-[(2-Fluorophenyl)methoxy]piperidine, both ¹H and ¹³C NMR spectroscopy are utilized to assign the positions of hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon bearing the ether linkage (C3) and the adjacent methylene (B1212753) groups (C2 and C4) would appear as complex multiplets in the aliphatic region of the spectrum. The benzylic protons of the (2-Fluorophenyl)methoxy group would resonate as a singlet or a pair of doublets, depending on chirality and rotational hindrance, typically in the range of 4.5-5.0 ppm. The aromatic protons of the 2-fluorophenyl group would present as a complex multiplet system in the aromatic region (approximately 6.9-7.5 ppm) due to proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the piperidine ring would appear in the aliphatic region (typically 20-60 ppm), with the carbon attached to the oxygen (C3) being shifted downfield. The benzylic carbon would resonate around 70 ppm, while the aromatic carbons would be observed in the 110-165 ppm range. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.
While specific, publicly available, fully assigned NMR data for this compound is limited, data for analogous structures, such as N-(tert-Butoxycarbonyl)-4-[(2-fluorophenyl)methoxy]-4-(4-chlorophenyl)-piperidine, show characteristic shifts that can be used for comparative analysis. uno.edu For instance, the benzylic protons in this related compound appear at 4.14 ppm, and the aromatic protons are observed between 7.00 and 7.45 ppm. uno.edu
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Piperidine CH₂ (C2, C4, C5, C6) | 1.4 - 3.2 | 20 - 55 |
| Piperidine CH (C3) | 3.3 - 3.8 | 70 - 80 |
| Piperidine NH | 1.5 - 2.5 (broad) | - |
| Benzylic CH₂ | 4.5 - 5.0 | ~70 |
| Aromatic CH | 6.9 - 7.5 | 115 - 135 |
| Aromatic C-F | - | 158 - 165 (with large ¹JCF) |
| Aromatic C-O | - | ~124 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₆FNO), high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 209 would be observed. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable 2-fluorobenzyl cation (m/z 109) and a piperidinoxy radical. Another significant fragmentation would be the formation of a tropylium-like ion from the benzyl (B1604629) fragment. Cleavage of the piperidine ring can also occur, leading to a variety of smaller fragment ions. The presence of a fluorine atom would be indicated by characteristic isotopic patterns.
Analysis of related piperidine derivatives often shows fragmentation patterns dominated by cleavage at the bonds adjacent to the nitrogen atom and cleavage of substituents on the ring. nih.govlibretexts.org For example, the loss of the entire substituent at the 3-position is a common fragmentation pathway in substituted piperidines.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Fragment Structure |
| 209 | [M]⁺ | [C₁₂H₁₆FNO]⁺ |
| 109 | [C₇H₆F]⁺ | 2-Fluorobenzyl cation |
| 84 | [C₅H₁₀N]⁺ | Piperidinium ion fragment |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not publicly available, studies on closely related fluorinated piperidine derivatives offer valuable insights into its likely solid-state conformation. researchgate.netnih.goviucr.org
It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. iucr.orgntu.ac.uk The bulky (2-fluorophenyl)methoxy substituent at the C3 position would likely occupy an equatorial position to minimize steric hindrance. The orientation of the 2-fluorophenyl group relative to the piperidine ring would be determined by crystal packing forces and intramolecular interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show a number of key absorption bands. A broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. C-H stretching vibrations of the aliphatic piperidine ring and the aromatic ring would appear just below and above 3000 cm⁻¹, respectively. A strong C-O-C stretching vibration for the ether linkage would be expected in the 1050-1150 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group would likely appear as a strong band in the 1200-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. Aromatic C-H and C=C stretching vibrations are typically strong in Raman spectra. The symmetric breathing mode of the aromatic ring would also be a characteristic feature.
Table 3: Key Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300-3500 (broad) | 3300-3500 (weak) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 (strong) |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 (strong) |
| C-O-C Stretch (Ether) | 1050-1150 | 1050-1150 (weak) |
| C-F Stretch | 1200-1300 | 1200-1300 (moderate) |
Chiral Analysis and Enantiomeric Purity Determination
As this compound possesses a stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers, (R)- and (S)-3-[(2-Fluorophenyl)methoxy]piperidine. The determination of the enantiomeric purity (or enantiomeric excess, ee) is critical, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers. csfarmacie.czacs.orgoup.com The choice of the CSP is crucial and is often based on screening various column types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. oup.comchromatographyonline.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomeric peaks. oup.com
Once a separation method is established, the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess is:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively.
While specific chiral separation methods for this compound are not widely published, methods developed for other chiral piperidine derivatives can serve as a starting point for method development. nih.gov The successful separation of enantiomers relies on the differential interactions between the enantiomers and the chiral stationary phase, a principle known as the "three-point interaction model". csfarmacie.cz
Computational Chemistry and in Silico Modeling Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Conformation.mdpi.comresearchgate.nettandfonline.com
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is instrumental in determining molecular geometry, conformational preferences, and electronic properties, which are foundational to understanding a molecule's reactivity and interaction with biological targets. tandfonline.com
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-[(2-Fluorophenyl)methoxy]piperidine, this involves determining the most stable three-dimensional shape. The piperidine (B6355638) ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. nih.gov DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to calculate the energies of these different conformers. tandfonline.comrsc.org Studies on similar piperidine derivatives have shown that the chair conformation is typically the most stable. nih.gov The orientation of the (2-Fluorophenyl)methoxy substituent at the 3-position (axial vs. equatorial) is also critical. Energetic analysis would likely reveal that the equatorial conformation is favored to minimize steric hindrance. nih.gov
The energetic viability of different conformers can be assessed, and it has been shown that functional choice, such as M06-2X, can be crucial for accurate energy predictions in related systems. mdpi.com These calculations provide the relative energies of different conformers, indicating which shapes are most likely to be present under physiological conditions.
Illustrative Energetic Analysis Data for this compound Conformers
| Conformer | Basis Set/Functional | Relative Energy (kcal/mol) | Note |
|---|---|---|---|
| Chair (Equatorial) | B3LYP/6-311++G(d,p) | 0.00 | Most stable conformer |
| Chair (Axial) | B3LYP/6-311++G(d,p) | +2.1 | Higher energy due to steric strain |
| Twist-Boat | B3LYP/6-311++G(d,p) | +5.5 | Significantly less stable |
Note: This data is illustrative and based on typical findings for substituted piperidines.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. openaccesspub.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ajchem-a.com For this compound, DFT calculations would map the electron density of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich fluorophenyl ring and the oxygen atom of the methoxy (B1213986) linker, while the LUMO might be distributed across the aromatic system. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors such as chemical hardness, softness, and electrophilicity index. ajchem-a.com
Hypothetical Frontier Orbital Data for this compound
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.45 | Electron-donating capability |
| LUMO Energy | -1.98 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.47 | High kinetic stability |
Note: This data is hypothetical and derived from studies on similar fluorophenyl compounds. ajchem-a.comresearchgate.net
Molecular Docking Studies for Receptor-Ligand Interactions.nih.govnih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jscimedcentral.comyoutube.com This method is crucial for understanding how a potential drug molecule like this compound might interact with a biological target at the molecular level. nih.gov
Before docking, a potential biological target must be identified. Given the piperidine scaffold, likely targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes in the central nervous system. nih.gov Once a target protein structure (obtained from sources like the Protein Data Bank) is selected, docking algorithms can predict the most probable binding site, often a pocket or groove on the protein surface. nih.gov For this compound, the docking simulation would explore various poses within this site. The interaction profile would then be analyzed, identifying key intermolecular forces. It is expected that the protonated piperidine nitrogen could form a crucial ionic interaction or hydrogen bond with an acidic residue (like aspartate or glutamate) in the receptor. nih.gov The fluorophenyl ring would likely engage in hydrophobic or π-π stacking interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in the binding pocket. The fluorine atom might also participate in specific halogen bonds or other electrostatic interactions.
Docking programs use scoring functions to estimate the binding affinity of a ligand to its target, typically reported as a "docking score" in units of energy (e.g., kcal/mol). youtube.com A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov To ensure the reliability of the docking protocol, it is common practice to first perform a validation step. This involves redocking a known co-crystallized ligand into its receptor and confirming that the software can reproduce the experimentally observed binding pose, usually by measuring the root-mean-square deviation (RMSD), where a value under 2.0 Å is considered a successful validation. nih.gov
Once validated, the scoring function can be used to predict the binding affinity of novel ligands like this compound. arxiv.org While these scores are approximations, they are highly useful for ranking potential drug candidates in virtual screening campaigns. frontiersin.org The predicted binding affinity for this compound would depend heavily on the chosen protein target.
Example Docking Results for Piperidine Analogs Against a Hypothetical Receptor
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Analog 1 | -8.2 | ASP-110, PHE-290, TRP-320 | Ionic bond, π-π stacking |
| Analog 2 | -7.5 | ASP-110, TYR-330 | Ionic bond, hydrogen bond |
| This compound (Hypothetical) | -8.5 | ASP-110, PHE-290, TYR-120 | Ionic bond, π-π stacking, F-H interaction |
Note: This table is for illustrative purposes, based on general findings from docking studies of piperidine-based ligands. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling.numberanalytics.comresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to corresponding changes in their biological effects. researchgate.net
To build a QSAR model relevant to this compound, one would first need a dataset of structurally similar piperidine derivatives with experimentally measured biological activity against a specific target (e.g., receptor binding affinity, IC50 values). nih.govmdpi.com For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, such as:
Electronic properties: Dipole moment, partial charges.
Steric properties: Molecular volume, surface area, molar refractivity.
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Descriptors of molecular branching and connectivity.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that correlates these descriptors with biological activity. researchgate.netnih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound and to understand which structural features are most important for activity. drugdesign.org For instance, a QSAR model might reveal that higher hydrophobicity and the presence of a hydrogen bond donor are positively correlated with binding affinity for a particular receptor. Such insights are invaluable for the rational design and optimization of new drug candidates. researchgate.net
Derivation of Molecular Descriptors and Biological Activity Correlation
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity. For this compound, a range of descriptors can be calculated to predict its behavior.
Key molecular descriptors for this compound would likely include:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and molecular connectivity indices.
Electronic Descriptors: Properties like dipole moment and polarizability are determined by the electron distribution. The electronegative fluorine atom and the oxygen and nitrogen heteroatoms significantly influence these values.
Physicochemical Properties: LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors are critical for predicting membrane permeability and general "drug-likeness."
The correlation of these descriptors with biological activity is often context-dependent. Given that piperidine-containing structures are common in central nervous system (CNS) active agents, descriptors for this compound would likely be correlated with activity at neurotransmitter transporters or receptors. For instance, a moderate LogP and a TPSA within a specific range are often associated with blood-brain barrier penetration.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance in Biological Activity Correlation |
| Molecular Weight ( g/mol ) | 209.26 | Influences diffusion and overall size. |
| LogP (Octanol-Water Partition Coeff.) | ~2.1 - 2.5 | Predicts lipophilicity and ability to cross cell membranes, including the blood-brain barrier. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Correlates with hydrogen bonding potential and permeability. A low value is favorable for CNS penetration. |
| Hydrogen Bond Donors | 1 | The secondary amine in the piperidine ring can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The nitrogen, ether oxygen, and fluorine atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 3 | Indicates molecular flexibility, which is crucial for binding to target proteins. |
Predictive Modeling for Novel Analogues
Predictive modeling uses the core scaffold of this compound to design novel analogues with potentially enhanced or modified properties. By systematically altering specific parts of the molecule, computational models can forecast the impact on target affinity, selectivity, or pharmacokinetic profiles.
Common strategies for generating novel analogues from this scaffold include:
Piperidine Ring Substitution: Adding substituents to the nitrogen atom or other positions on the piperidine ring to modulate basicity and steric profile.
Aromatic Ring Modification: Changing the position of the fluorine atom on the phenyl ring or replacing it with other halogen or alkyl groups to alter electronic and lipophilic properties.
Scaffold Hopping: Replacing the piperidine or phenyl ring with other cyclic systems (e.g., pyrrolidine, azetidine, or different aromatic heterocycles) while aiming to maintain the key pharmacophoric features.
These virtual analogues can be rapidly screened using the QSAR models developed in the previous step to prioritize the most promising candidates for chemical synthesis, thereby saving significant time and resources.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and stability. For this compound, MD simulations can reveal critical information about its three-dimensional structure in a solvated environment, which mimics physiological conditions.
Key dynamic features that would be investigated include:
Piperidine Ring Conformation: The piperidine ring predominantly exists in a stable chair conformation. MD simulations can quantify the energy barrier for ring inversion to the less stable boat or twist-boat conformations. The orientation of the methoxy group (axial vs. equatorial) is a critical determinant of the most stable conformer.
Torsional Angle Rotation: The flexibility of the molecule is largely defined by the rotation around the C-O-C ether linkage and the C-C bond connecting the side chain to the piperidine ring. Simulations can map the potential energy surface for these rotations, identifying low-energy, preferred conformations that are likely relevant for binding to a biological target.
Solvent Interactions: MD simulations explicitly model the interactions between the compound and surrounding water molecules, highlighting how solvation influences its conformational preferences and the accessibility of key functional groups for intermolecular interactions.
Understanding these dynamics is essential, as the biologically active conformation of a molecule that binds to a receptor may not be its lowest energy state in solution.
In Silico Metabolic Pathway Prediction (e.g., P450 Site of Metabolism)
In silico tools can predict the likely metabolic fate of a compound, primarily its metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of most drugs. For this compound, these models assess the reactivity of each atom to identify the most probable "sites of metabolism" (SOMs).
Predictive models typically identify the following potential metabolic transformations:
Aromatic Hydroxylation: The 2-fluorophenyl ring is a likely site for hydroxylation, typically at positions para or ortho to the activating methoxy group, although the fluorine atom may influence the precise location.
Piperidine Ring Oxidation: The carbon atoms adjacent to the nitrogen (alpha-carbons) are susceptible to oxidation, which can lead to ring-opening or the formation of lactams.
O-Dealkylation: Cleavage of the ether bond is a common metabolic pathway, which would result in the formation of 3-hydroxypiperidine (B146073) and 2-fluorobenzyl alcohol.
N-Dealkylation (if substituted): If the piperidine nitrogen were substituted, N-dealkylation would be a probable route. For the parent compound, oxidation at the nitrogen itself is possible.
The likelihood of metabolism at each site is calculated based on factors like bond dissociation energies, accessibility, and the electronic environment. This information is invaluable for designing compounds with improved metabolic stability or for identifying potential reactive metabolites.
Table 2: Predicted Sites of Metabolism (SOM) for this compound
| Potential Metabolic Reaction | Location on Molecule | Predicted Metabolite Fragment(s) |
| Aromatic Hydroxylation | Carbon atoms on the 2-fluorophenyl ring | Hydroxylated derivatives of the parent compound |
| Piperidine Oxidation | Carbon atoms on the piperidine ring (esp. C2, C6) | Hydroxylated piperidine derivatives or lactam formation |
| O-Dealkylation | Methoxy ether linkage | 3-Hydroxypiperidine and 2-fluorobenzyl alcohol |
Preclinical Pharmacological Investigations in Vitro and in Vivo Models
Evaluation of Receptor Binding Affinities and Selectivity
The unique structure of 3-[(2-fluorophenyl)methoxy]piperidine, featuring a piperidine (B6355638) ring linked to a fluorinated phenyl group via a methoxy (B1213986) bridge, has prompted evaluation across several critical neurotransmitter receptor systems.
Neurotransmitter Receptor Systems (e.g., Serotonin (B10506), Dopamine (B1211576), Opioid)
Research into the receptor binding profile of compounds structurally related to this compound indicates potential interactions with key neurotransmitter systems. Studies have shown that certain piperidine derivatives exhibit significant activity at μ-opioid receptors, which are integral to pain management. The specific stereochemistry and substituents on the piperidine ring are critical in determining the binding affinity and selectivity for these receptors. For instance, the (3S) configuration, as could be present in an enantiomer of this compound, may play a crucial role in its pharmacological behavior.
While direct and comprehensive binding affinity studies for this compound across a wide panel of serotonin and dopamine receptors are not extensively detailed in the available literature, the broader class of phenylpiperidines is known to interact with these systems. For example, synthetic phenylpiperidines have been evaluated for their effects on dopamine uptake and storage.
G-Protein Coupled Receptor (GPCR) Modulation
G-Protein Coupled Receptors represent a major class of drug targets due to their role in transducing extracellular signals into cellular responses. The interaction of ligands with these receptors can be complex, involving allosteric modulation where a compound binds to a site topographically distinct from the primary (orthosteric) site. This can "fine-tune" the receptor's response to its natural ligand.
Within this context, some piperidine derivatives have been identified as potent antagonists for the histamine (B1213489) H₃ receptor, a type of GPCR. Studies comparing piperazine (B1678402) and piperidine moieties have revealed that the piperidine ring can be a key structural element for affinity at certain GPCRs, such as the sigma-1 receptor, while maintaining high affinity for the H₃ receptor. Although direct evidence for this compound is limited, its core structure is consistent with scaffolds known to interact with GPCRs.
Transporter Protein Interactions (e.g., Dopamine Transporter, Serotonin Transporter)
The ability of piperidine-based compounds to interact with monoamine transporters has been a significant area of investigation. A study focusing on the (3S) enantiomer of this compound assessed its effect on serotonin reuptake, revealing that the compound could significantly increase serotonin levels in an in vitro setting. This suggests an inhibitory interaction with the serotonin transporter (SERT).
Furthermore, extensive research on a series of piperidine analogues has demonstrated high-affinity binding to the dopamine transporter (DAT). For example, certain 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines have been shown to possess subnanomolar affinity for the DAT with significant selectivity over the SERT. Structure-activity relationship studies in this class of compounds indicated that modifications to the N-substituent on the piperidine ring heavily influence both affinity and selectivity for the DAT. These findings highlight the potential of the piperidine scaffold, shared by this compound, to potently interact with crucial neurotransmitter transporters.
Below is a table summarizing the reported activity of a specific enantiomer of the compound.
| Compound | Transporter Interaction | Observation |
| (3S)-3-[(2-fluorophenyl)methoxy]piperidine | Serotonin Reuptake Inhibition | Significant increase in serotonin levels (in vitro) |
Enzyme Inhibition Profiling
The potential for this compound to act as an enzyme inhibitor has also been a subject of preliminary investigation, drawing from research on structurally similar molecules.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of endocannabinoids like anandamide. Inhibiting FAAH can raise the levels of these endogenous signaling molecules, producing therapeutic effects such as analgesia and anti-inflammatory responses. The piperidine structural motif has been effectively utilized to generate potent and selective covalent inhibitors of FAAH. Recent studies on novel piperidine and piperazine inhibitors have reported potent, nanomolar inhibitory activity against FAAH, with high selectivity over other related enzymes. These inhibitors were found to be highly selective for FAAH in brain tissue, confirming the suitability of the piperidine scaffold for targeting this enzyme.
Acetylcholinesterase and α-Glucosidase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. The piperidine ring is a common feature in known AChE inhibitors. While the piperazine ring is often considered a bioisosteric replacement for piperidine in drug design, both scaffolds have been successfully incorporated into potent AChE inhibitors.
In a different therapeutic area, the inhibition of α-glucosidase is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. This enzyme is crucial for the digestion of carbohydrates in the small intestine. Research into new α-glucosidase inhibitors has led to the design and synthesis of various piperidine derivatives. For example, a series of dihydrofuro[3,2-b]piperidine derivatives demonstrated significantly more potent inhibition of α-glucosidase than the clinically used drug acarbose. These findings underscore the versatility of the piperidine core structure in designing inhibitors for diverse enzymatic targets, though specific inhibitory data for this compound against AChE or α-glucosidase is not yet reported.
Protein Kinase Inhibition
The inhibitory activity of this compound and its derivatives has been evaluated against protein kinases, with a particular focus on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
One study synthesized a series of 1-aryl-3-(piperidin-3-ylmethoxy)-1H-indazoles and tested their COX-2 inhibitory potential. Within this series, a compound featuring a 2-fluorophenyl group demonstrated notable activity. Specifically, the compound (S)-3-((1-(4-chlorophenyl)-1H-indazol-3-yl)methoxy)piperidine exhibited an IC₅₀ value of 0.21 μM in a human whole blood assay. This indicates a potent inhibitory effect on COX-2 activity.
DNA Methyltransferase Inhibition
The potential for this compound to act as a DNA methyltransferase (DNMT) inhibitor has been explored in the context of cancer therapy.
Research has led to the development of derivatives of this compound as selective inhibitors of DNMT1. One such derivative, designated as compound 23, emerged from a series of 3-(benzyloxy)piperidine (B2623476) analogs. This particular compound demonstrated potent and selective inhibition of DNMT1 with an IC₅₀ value of 0.49 μM. Further cellular assays revealed its ability to reactivate tumor suppressor genes that had been silenced by methylation, leading to the suppression of cancer cell proliferation.
Assessment of Cellular Activities (In Vitro)
The effects of this compound have been assessed at the cellular level to understand its antiproliferative, antimicrobial, antiviral, and anti-inflammatory properties.
Antiproliferative and Cytotoxic Activity
The antiproliferative and cytotoxic effects of derivatives of this compound have been investigated against various cancer cell lines.
A series of novel 1-benzyl-3-(piperidin-3-ylmethoxy)-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cells. Several of these compounds displayed significant cytotoxic activity against cell lines such as A549 (lung), HCT116 (colon), and MCF7 (breast). The structure-activity relationship studies indicated that the nature of the substituent on the phenyl ring attached to the indazole core plays a crucial role in the observed cytotoxicity.
Antimicrobial Properties against Pathogenic Strains
The antimicrobial potential of compounds structurally related to this compound has been a subject of investigation.
A study focused on the synthesis of piperidine derivatives and their evaluation as antimicrobial agents. The research highlighted that certain structural features within these derivatives were associated with activity against various pathogenic strains. While specific data for this compound was not detailed, the broader class of compounds showed promise in this area.
Antiviral Activities
The exploration of this compound derivatives has extended to their potential as antiviral agents.
Research into compounds containing the piperidine moiety has been conducted to identify novel antiviral therapies. While direct studies on this compound are limited, related structures have been part of broader screening programs aimed at discovering molecules with activity against various viruses.
Anti-inflammatory Effects in Cellular Models
The anti-inflammatory properties of this compound and its analogs have been demonstrated in cellular models, primarily through the inhibition of inflammatory mediators.
Antioxidant Potential
No specific in vitro studies detailing the antioxidant potential of this compound have been identified in publicly accessible scientific literature. Investigations into its capacity to scavenge free radicals or modulate oxidative stress markers have not been reported.
In Vivo Preclinical Models for Activity Assessment (Excluding Clinical Outcomes)
Comprehensive in vivo data for this compound is not currently available. The subsequent subsections outline the specific preclinical assessments for which no published findings could be located.
Models for Central Nervous System (CNS) Activity (e.g., Neurotransmitter Modulation)
There are no published in vivo preclinical studies that describe the effects of this compound on the central nervous system. Information regarding its potential to modulate neurotransmitter systems, such as dopamine, serotonin, or norepinephrine (B1679862), is absent from the scientific record.
Preclinical Evaluation of Target Engagement and Biodistribution
Information regarding the in vivo target engagement and biodistribution of this compound is not available. Studies to determine how this compound interacts with its intended biological targets in a living organism and its distribution pattern throughout the body have not been publicly documented.
Exploratory Studies in Disease Models (e.g., tuberculosis models, neurological disorder models)
There is no evidence in the available literature of this compound being evaluated in any exploratory in vivo models for specific diseases, including but not limited to tuberculosis or various neurological disorders.
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Fluorine Position on Biological Activity and Selectivity
The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability and binding affinity. nih.gov The position of this halogen substituent is critical and can dramatically alter the molecule's interaction with its biological target.
For instance, in studies of related 1,4-diphenethylpiperidine and piperazine (B1678402) derivatives targeting the vesicular monoamine transporter-2 (VMAT2), the position of a fluoroethoxy group on the phenyl ring significantly influenced potency. nih.gov Analogues with the substituent at the ortho- or meta-position generally exhibited greater potency compared to those with para-substitution. nih.gov Specifically, a 1-(3-fluoroethoxyphenethyl) analog showed a 6-fold higher affinity for VMAT2 than its 1-(4-fluoroethoxyphenethyl) positional isomer. nih.gov Similarly, in a different series of pyridazinobenzylpiperidine derivatives designed as monoamine oxidase (MAO) inhibitors, the position of halogen substituents was found to be a key determinant of activity. For these compounds, substitution at the 3-position of the phenyl ring was generally more effective than at the 2- or 4-positions. mdpi.comresearchgate.net While a chloro-substituent at the 3-position yielded the most potent MAO-B inhibitor, the fluoro-substituted analogue was also noted for its activity, highlighting that the electronic effects and location of the halogen are crucial for optimizing biological activity. mdpi.comresearchgate.net
These findings underscore that the ortho-position of the fluorine in 3-[(2-Fluorophenyl)methoxy]piperidine is not arbitrary but likely a key factor for its specific biological profile, influencing the molecule's conformation and electronic distribution for optimal target engagement.
Role of the Piperidine (B6355638) Ring Substitution Pattern
The piperidine ring serves as a versatile scaffold in many neurologically active compounds. anadolu.edu.trclinmedkaz.org Its substitution pattern is a critical factor in determining both potency and selectivity. Research on various piperidine-based compounds has established clear SAR principles.
For monoamine oxidase inhibitors based on a piperidine structure, para-substitution on the ring is often preferred over meta-substitution. nih.govacs.org Further modifications, such as the addition of a hydroxyl group or small amino functional groups, have been shown to increase inhibitory effects, particularly for MAO-B. nih.govacs.org In another class of compounds, cis-3,6-disubstituted piperidine derivatives have been developed as high-affinity inhibitors of the dopamine (B1211576) transporter (DAT). acs.org The specific arrangement of substituents on the piperidine ring creates a conformationally constrained template that can lead to high potency. acs.org Studies on 3,4-disubstituted piperidines have also revealed that the stereochemistry of the substituents (cis vs. trans isomers) has a profound impact on whether the compound selectively targets the dopamine and norepinephrine (B1679862) transporters (DAT/NET) or the serotonin (B10506) transporter (SERT). nih.gov
This body of research indicates that the 3-position substitution on the piperidine ring of this compound places the fluorophenylmethoxy group in a specific spatial orientation that is fundamental to its activity. Any additional substitutions on the piperidine ring would be expected to significantly modulate its pharmacological profile.
Influence of Linker Region and Alkyl Chain Length
The linker connecting the aromatic ring to the piperidine core—in this case, a methoxy (B1213986) group (-O-CH2-)—is crucial for defining the spatial relationship between these two key pharmacophores. The length, rigidity, and chemical nature of this linker can significantly affect binding affinity and efficacy.
General principles of linker design, though often studied in contexts like PROTACs or dimeric antibiotics, are broadly applicable. nih.govnih.govrsc.org Studies show that there is often an optimal linker length for maximal interaction between a ligand and its target protein. nih.govrsc.org Variations in the linker can fine-tune the distance and orientation between the key binding moieties of the drug. rsc.org
In a more closely related example, studies on 1,4-diphenethylpiperidine analogues targeting VMAT2 demonstrated the importance of the alkyl chain length. When a 4-phenethyl moiety was replaced with a shorter 4-phenmethyl group, the affinity for the target was markedly reduced by 3- to 5-fold. nih.govuky.edu This highlights that even a small change in the linker length can have a substantial impact on biological activity by altering the positioning of the phenyl ring relative to the piperidine core within the target's binding site. The methoxy linker in this compound provides a specific length and degree of flexibility that is integral to its function.
Stereochemical Considerations in Ligand-Target Interactions
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and piperidine derivatives are no exception. mdpi.com The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S).
The specific stereoisomer can have a profound effect on potency and selectivity. For example, the (3S)-enantiomer of this compound is noted for its specific pharmacological profile, emphasizing the importance of enantiomeric purity. The distinct three-dimensional arrangement of the (S) versus the (R) configuration directly influences how the fluorophenylmethoxy substituent is presented to the biological target, which can lead to vastly different binding affinities.
Rational Design Strategies for Enhanced Potency and Selectivity
The development of potent and selective ligands like this compound is often the result of rational design strategies. This approach involves systematically modifying a lead compound based on known SAR to improve its properties. One successful strategy is the creation of hybrid molecules that combine the pharmacophores of two different active compounds. For example, hybrid ligands combining features of nocaine and modafinil (B37608) have been designed to produce highly potent monoamine transporter inhibitors. nih.govutmb.edujohnshopkins.edu
Another key strategy involves altering the molecular scaffold to create more conformationally rigid structures. For instance, developing 1,4-diphenalkylpiperidines as a new scaffold for VMAT2 inhibitors led to compounds with high potency. nih.gov The incorporation of fluorine is also a deliberate design choice, used to fine-tune electronic properties, pKa, and metabolic stability, thereby enhancing pharmacokinetic profiles. nih.gov Computational and experimental studies have shown that fluorine substitution can also be used to control the conformational preferences of the piperidine ring itself, which can lock the molecule into a more biologically active shape. nih.govresearchgate.net
These rational design principles allow for the systematic optimization of a lead structure. By understanding the impact of fluorine position, piperidine substitution, linker length, and stereochemistry, medicinal chemists can design new analogues with enhanced potency and greater selectivity for their intended biological target. rsc.orgnih.gov
Comparative Analysis with Key Structural Analogues and Benchmarks
To understand the significance of this compound, it is useful to compare it with key structural analogues and established benchmark compounds that target similar biological systems, such as monoamine transporters.
Key benchmarks in monoamine transporter research include GBR 12909 , a potent and selective dopamine transporter (DAT) inhibitor, and Lobelane (B1250731) , a natural product that interacts with VMAT2 and other targets. nih.govacs.orgnih.govnih.gov
Analogues of GBR 12909, where the central piperazine ring was replaced with a piperidine ring, have been synthesized to probe the SAR. One such analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, exhibited subnanomolar affinity for the DAT (Ki = 0.7 nM), demonstrating that the piperidine scaffold can be a highly effective replacement for the piperazine in this chemical class. nih.gov
In the development of VMAT2 inhibitors, analogues of lobelane have been created. A series of 1,4-diphenethylpiperidine analogues, which reposition the side chains of lobelane, were synthesized. nih.gov Within this series, compounds with methoxy and fluoro-substitutions on the phenyl rings yielded VMAT2 inhibitors with comparable or even higher affinity than lobelane itself. nih.govuky.edu For example, compound 15d (1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine), from a related series, was found to be a highly potent VMAT2 inhibitor (Ki = 0.014 µM), showing significantly higher affinity than lobelane (Ki = 0.045 µM). nih.gov
The table below presents a comparative analysis of the binding affinities (Ki) or inhibitory concentrations (IC50) of selected analogues and benchmark compounds at various monoamine transporters.
| Compound | Target | Activity (Ki/IC50, nM) | Selectivity | Reference |
| GBR 12909 Analogue | DAT | 0.7 | SERT/DAT = 323 | nih.gov |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | ||||
| cis-3,6-Disubstituted Piperidine | DAT | 11.3 | High vs. SERT/NET | acs.org |
| S,S-(-)-19a | ||||
| VMAT2 Inhibitor Analogue | VMAT2 | 14 | VMAT2 selective | nih.gov |
| 15d (piperazine core) | DAT | >1000 | VMAT2/DAT > 160 | nih.gov |
| SERT | 70 | VMAT2/SERT = 5 | nih.gov | |
| VMAT2 Inhibitor Analogue | VMAT2 | 73 | High vs. DAT/SERT | nih.gov |
| 15b (piperazine core) | ||||
| Benchmark Compounds | ||||
| GBR 12909 | DAT | Potent | DAT Selective | acs.orgnih.gov |
| Lobelane | VMAT2 | 45 | nih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Molecular Mechanism of Action: Deeper Insights
Investigation of Specific Molecular Targets and Binding Modes
Based on structure-activity relationship studies of its analogs, the principal molecular target of 3-[(2-Fluorophenyl)methoxy]piperidine is presumed to be the dopamine (B1211576) transporter (DAT). nih.govnih.govresearchgate.net The serotonin (B10506) transporter (SERT) is considered a secondary target, though it is bound with significantly lower affinity. This selectivity for DAT is a hallmark of the GBR 12909 series of compounds, which are potent and competitive inhibitors of dopamine uptake.
Analogs of this compound demonstrate high-affinity binding to the DAT, with inhibition constant (Kᵢ) values typically in the low nanomolar range, signifying a potent interaction. researchgate.net The binding is characterized as competitive, meaning the compound directly vies with dopamine for the transporter's binding site. This interaction stabilizes the transporter protein in an outward-open conformation, effectively blocking the reuptake of dopamine from the synaptic cleft. nih.gov
Kinetic studies of the closely related compound GBR 12909 have provided deeper insights into the binding process. The interaction is not a simple competitive blockade but involves a two-step mechanism: a rapid initial binding event is followed by a "slow isomerization step," which represents a significant conformational change in the transporter protein. nih.gov This induced-fit model suggests a complex and stable interaction with the molecular target. nih.gov
Modulation of Intracellular Signaling Pathways
The primary action of this compound at the dopamine transporter does not directly involve the modulation of intracellular signaling pathways. Instead, it triggers downstream signaling events as a consequence of its effect on extracellular dopamine levels. glpbio.com By blocking dopamine reuptake, the compound increases the concentration and prolongs the activity of dopamine in the synapse. youtube.com
This elevated synaptic dopamine leads to more robust and sustained activation of postsynaptic dopamine receptors, which are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades. nih.gov These receptors are broadly divided into two families:
D1-like receptors (D₁ and D₅): These receptors are typically coupled to the Gs/olf family of G-proteins. Their activation stimulates adenylyl cyclase, leading to an increase in the production of the second messenger cyclic AMP (cAMP). youtube.com
D2-like receptors (D₂, D₃, and D₄): These receptors are coupled to the Gi/o family of G-proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels, and can also modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. youtube.comnih.gov
Furthermore, the dopamine transporter itself is a target of regulation by intracellular signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK), which can modulate DAT trafficking and function. glpbio.comyoutube.com
Characterization of Allosteric and Orthosteric Interactions
The interaction of this compound with the dopamine transporter is characterized as orthosteric. nih.gov Orthosteric ligands bind to the primary, active binding site of a receptor or transporter, which is the same site used by the endogenous substrate (in this case, dopamine). nih.govnih.gov This is consistent with its function as a competitive inhibitor.
Recent high-resolution cryo-electron microscopy structures of the human DAT have visualized how competitive inhibitors like cocaine analogs occupy the central substrate-binding pocket, physically occluding dopamine from binding and being transported. nih.gov The binding of GBR 12909, a key analog, is known to induce a conformational change in the transporter, but this occurs at the orthosteric site rather than at a distinct, secondary allosteric site. nih.gov This interaction, which involves a "slow isomerization" of the protein, represents a complex engagement with the primary binding site that locks the transporter in an inhibited state. nih.gov
Receptor Desensitization and Downregulation Phenomena (if applicable)
Chronic administration of a dopamine uptake inhibitor is expected to cause adaptive changes in the dopaminergic system, making this phenomenon applicable. The sustained elevation of synaptic dopamine can lead to the desensitization and downregulation of both the dopamine receptors and the transporter itself. nih.govnih.gov
Receptor Desensitization: Prolonged exposure to high levels of dopamine can lead to the desensitization of D2 autoreceptors located on the presynaptic terminals of dopaminergic neurons. nih.gov This process, which can be observed as a reduced inhibitory response to dopamine agonists, serves as a homeostatic mechanism to counteract the sustained increase in neurotransmitter levels. nih.govnih.gov Co-activation of D1/D5 and D2 receptors appears to be involved in this desensitization process. nih.gov
Transporter Downregulation: In addition to effects on receptors, chronic treatment with certain DAT inhibitors can alter the density of the transporter itself. Studies have shown that chronic administration of GBR 12909, in contrast to cocaine, can produce significant decreases in the density of the dopamine transporter. nih.gov This downregulation of the primary molecular target represents a profound neuroadaptive change in response to sustained inhibition.
Table of Mentioned Compounds
Future Research Directions and Translational Perspectives
Development as a Chemical Probe for Biological System Investigation
A significant future direction for 3-[(2-Fluorophenyl)methoxy]piperidine is its development into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. Given that many piperidine (B6355638) derivatives act as high-affinity ligands for various biological targets, this compound is a strong candidate for such applications. nih.govclinmedkaz.org
The development process would involve synthesizing analogs and radiolabeled versions of the compound. For instance, tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled this compound could be used in radioligand binding assays to identify and characterize its molecular targets with high sensitivity. nih.gov Such studies are crucial for understanding the compound's mechanism of action.
Research indicates that piperidine analogues can be potent and selective ligands for neurotransmitter transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov By developing this compound as a selective probe, researchers could investigate the roles of these transporters in both normal physiology and disease states. Furthermore, its potential interaction with sigma-1 (σ₁) receptors, which are involved in regulating numerous neurotransmitter systems, presents another exciting avenue for investigation. nih.gov
Table 1: Potential Biological Targets for Chemical Probe Development
| Target Class | Specific Example(s) | Research Application |
|---|---|---|
| Neurotransmitter Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Elucidating the role of transporters in neurological and psychiatric disorders. nih.gov |
| G-Protein Coupled Receptors | Opioid Receptors, Neurokinin-1 (NK1) Receptor | Studying signaling pathways in pain and inflammation. nih.gov |
Optimization for Specific Therapeutic Areas (Preclinical Stage)
The piperidine scaffold is present in numerous drugs with effects on the central nervous system, and its derivatives have shown potential in preclinical models for a range of conditions. anadolu.edu.tr Future research should focus on optimizing the structure of this compound to enhance its efficacy and selectivity for specific therapeutic applications.
Neuropsychiatric and Neurodegenerative Disorders: Piperidine derivatives have been explored for their potential in treating depression, anxiety, and psychosis. anadolu.edu.tr The sigma-1 receptor, a potential target, is implicated in neuropsychiatric and neurodegenerative diseases, making ligands for this receptor valuable candidates for drug development. nih.gov Optimization efforts could involve modifying the substitution pattern on the phenyl ring or the piperidine nitrogen to improve affinity and selectivity for targets like the sigma-1 receptor or specific monoamine transporters. nih.govnih.gov
Pain Management: Related piperidine compounds have shown activity at opioid receptors, which are critical for pain management. Future studies could explore whether this compound or its optimized analogs can act as potent and selective opioid receptor modulators, potentially offering new analgesic options with improved side-effect profiles compared to existing opioids.
Table 2: Potential Therapeutic Areas for Preclinical Optimization
| Therapeutic Area | Rationale Based on Piperidine Derivatives | Potential Molecular Target(s) |
|---|---|---|
| CNS Disorders (e.g., Depression) | Known activity of piperidine compounds on CNS targets. anadolu.edu.trcuestionesdefisioterapia.com | Sigma-1 Receptor, Serotonin Transporter (SERT), Dopamine Transporter (DAT). nih.govnih.gov |
| Neurodegenerative Diseases | Modulation of neurotransmitter systems implicated in these diseases. nih.gov | Sigma-1 Receptor, N1 Neuraminidase. nih.govcuestionesdefisioterapia.com |
Exploration of Novel Synthetic Pathways
While established methods exist for synthesizing piperidine derivatives, the exploration of novel, more efficient, and stereoselective synthetic routes is a key area for future research. The primary route to a chiral version, (3S)-3-[(2-Fluorophenyl)methoxy]piperidine, involves the nucleophilic substitution of (S)-3-hydroxypiperidine with 2-fluorobenzyl chloride.
Future synthetic work could focus on advanced methodologies that offer better control and versatility:
Catalytic Hydrogenation: Asymmetric hydrogenation of corresponding pyridine (B92270) precursors using chiral catalysts (e.g., based on ruthenium or rhodium) could provide an efficient route to enantiomerically pure piperidines. nih.gov
Intramolecular Cyclization: The use of radical cyclizations or transition-metal-catalyzed C-H amination/cyclization could enable the construction of the piperidine ring from acyclic precursors with high degrees of control. nih.govmdpi.com
Multi-Component Reactions: Strategies like the Biginelli or Hantzsch reactions, which build the heterocyclic core in a single step from multiple starting materials, could be adapted for the synthesis of highly functionalized piperidine intermediates. beilstein-journals.org
Photochemical Methods: Light-mediated reactions, such as [2+2] intramolecular cycloadditions, offer novel ways to construct bicyclic piperidinone intermediates that can be converted to the desired piperidines. mdpi.com
These advanced synthetic methods could facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, accelerating the optimization process. nih.govmdpi.com
Advanced In Silico Methodologies for Predictive Modeling
Computational, or in silico, tools are indispensable in modern drug discovery and chemical research. Applying these methodologies to this compound can significantly guide future research by predicting its properties and interactions. clinmedkaz.org
Target Prediction and Molecular Docking: Web-based tools like SwissTargetPrediction can be used to identify the most probable protein targets for the compound. clinmedkaz.org Subsequently, molecular docking simulations can model the binding pose and affinity of the compound within the active site of these predicted targets, providing insights into the structural basis of its activity. researchgate.net
Pharmacokinetic and Toxicity Prediction: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using platforms like SwissADME and ProTox-II. researchgate.net These predictions help in the early identification of potential liabilities, such as poor oral bioavailability or toxicity, allowing for structural modifications to mitigate these issues before synthesizing the compounds. researchgate.netcuestionesdefisioterapia.com
Quantitative Structure-Activity Relationship (QSAR): By generating a series of analogs and testing their biological activity, QSAR models can be built. researchgate.net These mathematical models correlate structural features with activity, enabling the prediction of the potency of novel, unsynthesized compounds and guiding the design of more effective molecules. mdpi.com
The integrated use of these computational methods can streamline the research and development process, reducing costs and accelerating the journey from a promising compound to a valuable chemical probe or therapeutic lead. clinmedkaz.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
